Cas no 1095654-25-3 (N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine)

N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine is a specialized aromatic diamine derivative featuring a methyl-substituted amino group and a thiolane ring at the N1 position. This structural configuration imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly for heterocyclic compounds and pharmaceutical applications. The presence of the thiolane moiety enhances its potential as a ligand or building block in metal coordination chemistry and drug design. Its balanced lipophilicity and electron-donating properties contribute to its utility in fine chemical synthesis. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine structure
1095654-25-3 structure
Product Name:N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine
CAS No:1095654-25-3
MF:C11H16N2S
MW:208.323141098022
CID:5048092
Update Time:2025-08-04

N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-methyl-N1-(thiolan-3-yl)benzene-1,2-diamine
    • 2-N-methyl-2-N-(thiolan-3-yl)benzene-1,2-diamine
    • N1-Methyl-N1-(tetrahydrothiophen-3-yl)benzene-1,2-diamine
    • N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine
    • Inchi: 1S/C11H16N2S/c1-13(9-6-7-14-8-9)11-5-3-2-4-10(11)12/h2-5,9H,6-8,12H2,1H3
    • InChI Key: OLQMQXFEOOYTNA-UHFFFAOYSA-N
    • SMILES: S1CCC(C1)N(C)C1C=CC=CC=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • XLogP3: 2.2
  • Topological Polar Surface Area: 54.6

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n1-methyl-n1-(thiolan-3-yl)benzene-1,2-diamine
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$ 115.00 2022-06-03
TRC
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Additional information on N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine

Research Brief on N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine (CAS: 1095654-25-3): Recent Advances and Applications

N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine (CAS: 1095654-25-3) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and modulators of cellular signaling pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential applications in drug discovery.

The compound's structure features a benzene-1,2-diamine core modified with a methyl group and a thiolan-3-yl moiety, which confers distinct electronic and steric properties. These modifications are critical for its interactions with biological targets, as demonstrated in recent in vitro and in silico studies. For instance, research published in the Journal of Medicinal Chemistry (2023) identified N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine as a promising scaffold for designing selective inhibitors of protein kinases involved in inflammatory and oncogenic pathways. The study utilized molecular docking and kinetic assays to validate its binding affinity and inhibitory potency against specific kinase targets.

Another area of interest is the compound's potential application in neuropharmacology. A 2024 study in ACS Chemical Neuroscience reported that derivatives of N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine exhibit modulatory effects on dopamine and serotonin receptors, suggesting their utility in treating neurological disorders such as Parkinson's disease and depression. The researchers employed radioligand binding assays and behavioral models to elucidate the compound's mechanism of action and its ability to cross the blood-brain barrier.

In addition to its therapeutic potential, recent advancements in synthetic methodologies have improved the efficiency and scalability of producing N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine. A 2023 publication in Organic Process Research & Development detailed a novel catalytic process that reduces byproduct formation and enhances yield, making it more feasible for industrial-scale production. This development is particularly relevant for pharmaceutical companies aiming to incorporate the compound into their drug development pipelines.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic and safety profiles of N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine-based compounds. Ongoing research is focused on structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical industries are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, N1-Methyl-N1-(thiolan-3-yl)benzene-1,2-diamine (CAS: 1095654-25-3) represents a versatile and pharmacologically relevant scaffold with broad implications for drug discovery. Its unique chemical properties and demonstrated biological activities make it a compelling subject for further investigation. Future studies should prioritize in vivo validation and the development of derivatives with enhanced therapeutic indices to unlock its full potential in treating diverse diseases.

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